molecular formula C22H16N2O4 B10948872 3-{(2E)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoyl}-2H-chromen-2-one

3-{(2E)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoyl}-2H-chromen-2-one

Cat. No.: B10948872
M. Wt: 372.4 g/mol
InChI Key: XYADMOKYTDPSAC-DHZHZOJOSA-N
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Description

3-{(E)-3-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]-2-PROPENOYL}-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-3-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]-2-PROPENOYL}-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Coupling with the chromen-2-one moiety: This step involves the reaction of the pyrazole derivative with a chromen-2-one precursor under specific conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives:

Biology

    Biological activity studies: Researchers may investigate the compound’s effects on different biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Medicine

    Drug development: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies.

Industry

    Material science: The compound may find applications in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-{(E)-3-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]-2-PROPENOYL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in key biological pathways.

    Receptors: Binding to receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Compounds with a similar chromen-2-one core structure.

    Pyrazole derivatives: Compounds containing the pyrazole ring system.

Uniqueness

The uniqueness of 3-{(E)-3-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]-2-PROPENOYL}-2H-CHROMEN-2-ONE lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H16N2O4

Molecular Weight

372.4 g/mol

IUPAC Name

3-[(E)-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoyl]chromen-2-one

InChI

InChI=1S/C22H16N2O4/c1-27-17-9-6-14(7-10-17)21-16(13-23-24-21)8-11-19(25)18-12-15-4-2-3-5-20(15)28-22(18)26/h2-13H,1H3,(H,23,24)/b11-8+

InChI Key

XYADMOKYTDPSAC-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)/C=C/C(=O)C3=CC4=CC=CC=C4OC3=O

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)C=CC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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